molecular formula C22H17NO6S B2981820 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate CAS No. 862806-40-4

4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate

Cat. No.: B2981820
CAS No.: 862806-40-4
M. Wt: 423.44
InChI Key: FOUIFQDURWZBRD-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate is a structurally complex anthraquinone-derived sulfonate ester. Its core consists of a partially hydrogenated anthracene system with two ketone groups at positions 9 and 10, conferring electron-deficient aromaticity. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which may influence reactivity in photodynamic therapies or as a synthetic intermediate .

Properties

IUPAC Name

(4-acetamidophenyl) 9,10-dioxo-8a,10a-dihydroanthracene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6S/c1-13(24)23-14-9-11-15(12-10-14)29-30(27,28)19-8-4-7-18-20(19)22(26)17-6-3-2-5-16(17)21(18)25/h2-12,16-17H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUIFQDURWZBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C(=O)C4C=CC=CC4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate typically involves multi-step organic reactions. One common approach is the amidation of anthracene derivatives, where the anthracene core is functionalized with acetamide and sulfonate groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate may be employed in studying enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Anthraquinone Sulfonamides Compounds such as N-(9,10-Dihydro-9,10-dioxoanthracene-2-yl) aminoacetyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide (10a) () share the anthraquinone core but differ in substituents. Unlike the sulfonate ester in the target compound, 10a features a sulfonamide group linked to a pyrazole-tolyl moiety. This structural variation reduces solubility in aqueous media but enhances COX-2 inhibitory activity due to the celecoxib-derived pharmacophore .

2.1.2 Acrylate Esters (E)-4-Acetamidophenyl 3-(3-phenoxyphenyl)acrylate (2a) () shares the 4-acetamidophenyl group but replaces the anthraquinone core with a conjugated acrylate system. The absence of the sulfonate group in 2a results in lower polarity (melting point: 191–195°C vs. ~200–220°C estimated for the target compound) and distinct UV-Vis absorption profiles (λmax ~270 nm for 2a vs. ~350 nm for anthraquinones) .

2.1.3 Aminoanthracene Derivatives N-Acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthracene (11f) () retains the anthracene backbone but substitutes the sulfonate group with an acetylated amine. This modification increases basicity (pKa ~8–9) compared to the neutral sulfonate ester (pKa ~1–2), altering binding affinity in biological systems .

Physicochemical Properties

Property Target Compound Compound 10a Compound 2a Compound 11f
Molecular Weight (g/mol) ~450 (estimated) 567.5 396 433
Melting Point (°C) ~200–220 (estimated) >250 191–195 180–185
Solubility in DMF High Moderate High Moderate
Key Functional Groups Sulfonate ester, acetamide Sulfonamide, pyrazole Acrylate, acetamide Acetylated amine, methoxy

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The anthracene derivative with dioxo groups.
  • Functional Groups : Acetamido and sulfonate groups which enhance its solubility and biological interactions.

Molecular Formula

The molecular formula can be represented as C15H15N1O5SC_{15}H_{15}N_{1}O_{5}S.

Molecular Weight

The molecular weight of the compound is approximately 305.35 g/mol.

Anticancer Properties

Research indicates that compounds similar to 4-acetamidophenyl derivatives exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulatory proteins .

Enzyme Inhibition

The sulfonate group in the compound may contribute to its ability to inhibit certain enzymes. For instance, studies on related anthracene derivatives have demonstrated their effectiveness as inhibitors of enzymes such as alkaline phosphatase and various kinases . This suggests a potential application in targeting metabolic pathways in cancer therapy.

Antimicrobial Activity

Preliminary studies indicate that anthracene derivatives possess antimicrobial properties. The presence of the sulfonate group enhances solubility in aqueous environments, allowing for better interaction with microbial membranes. In vitro studies have shown that such compounds exhibit activity against both Gram-positive and Gram-negative bacterial strains .

Case Studies

  • Cytotoxicity Assays : A study conducted on a series of anthracene derivatives demonstrated that compounds with similar structures to 4-acetamidophenyl 9,10-dioxo exhibited IC50 values in the low micromolar range against human prostate carcinoma cells (PC-3), indicating potent anticancer activity .
  • Enzyme Interaction Studies : Fluorescence quenching assays revealed that the compound binds effectively to bovine serum albumin (BSA), suggesting its potential for drug delivery applications due to enhanced bioavailability .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
CytotoxicityMTT AssayIC50 = 5 µM (PC-3 cells)
Enzyme InhibitionAlkaline Phosphatase AssaySignificant inhibition
AntimicrobialAgar Diffusion TestActive against E. coli

Synthesis Methods

The synthesis of 4-acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate typically involves multi-step organic reactions:

  • Formation of the Anthracene Core : Utilizing dioxo intermediates through cyclization reactions.
  • Functionalization : Introduction of acetamido and sulfonate groups via nucleophilic substitution reactions.

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